molecular formula C5H11N3O B1360064 1-(2-Aminoethyl)imidazolidin-2-one CAS No. 6281-42-1

1-(2-Aminoethyl)imidazolidin-2-one

Cat. No. B1360064
CAS RN: 6281-42-1
M. Wt: 129.16 g/mol
InChI Key: PODSUMUEKRUDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Aminoethyl)imidazolidin-2-one” is an organic compound with the molecular formula C5H11N3O . It is a useful research chemical compound used in the preparation of alkyl and aryl azides by chemoselective diazotization of primary amines with in situ-generated fluorosulfonyl azide and their use in the preparation of a combinatorial library of 1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C5H11N3O . The InChI code for this compound is 1S/C5H11N3O/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9) .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20°C . It has a molecular weight of 129.16 . The compound should be stored at a temperature between 0-10°C under inert gas . It is sensitive to air and heat .

Scientific Research Applications

Scientific Research Applications of 1-(2-Aminoethyl)imidazolidin-2-one

  • Chemical Synthesis and Bioactivity

    Imidazolidin-4-ones, chemically related to this compound, have diverse applications in chemical synthesis. These compounds are used as skeletal modifications in bioactive oligopeptides and have applications in the synthesis of compounds with antimalarial, antiproliferative, and other biological activities. For example, imidazolidin-4-ones derived from primaquine alpha-aminoamides show significant stereoselectivity in their formation, highlighting their potential in stereoselective drug synthesis (Ferraz et al., 2007).

  • Corrosion Inhibition

    Derivatives of imidazolidin, such as 1-(2-ethylamino)-2-methylimidazolidine, have been studied for their corrosion inhibition properties. These compounds have shown potential in protecting metal surfaces in acidic environments, indicating their utility in industrial applications (Cruz et al., 2004).

  • Catalysis and Drug Synthesis

    The application of imidazolidin-4-ones in catalysis and drug synthesis is significant. These compounds are used in peptidomimetics and as chiral auxiliaries in the synthesis of amino acids and other pharmaceuticals. They also serve as important building blocks in the total synthesis of natural products and have been utilized in organocatalysts for iminium-based reactions (Xu et al., 2010).

  • Synthesis of Drug-like Heterocycles

    Imidazolidin-2-ones are synthesized using techniques like gold catalysis on solid phases, indicating their importance in creating drug-like heterocycles. This method demonstrates the potential of homogeneous gold catalysis combined with solid-phase synthesis in generating pharmacologically relevant compounds (La-Venia et al., 2016).

  • Development of Pharmaceuticals

    Compounds with the imidazolidin-2-one structure have been explored for their potential in pharmaceutical development. For instance, derivatives like 1-[(Imidazolidin-2-yl)imino]indazole have shown promise as selective alpha 2-adrenoceptor ligands, suggesting their use in medical applications such as antihypertensive drugs (Sa̧czewski et al., 2008).

  • Solid-Phase Synthesis and Drug Discovery

    The solid-phase synthesis of imidazolidin-4-ones from amino acids is an important technique in drug discovery. This method allows for the introduction of specific substitutions onto the amino position, aiding in the development of varied pharmaceutical compounds without racemization at chiral centers (Li et al., 2004).

  • Prodrug Design

    and other compounds have been investigated for their stability and potential in prodrug design. These studies focus on the kinetics of hydrolysis and the stability of these compounds, providing insights into their application as slow drug-release prodrugs (Chambel et al., 2006).

Mechanism of Action

Target of Action

1-(2-Aminoethyl)imidazolidin-2-one is a research chemical compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The compound is used in the preparation of alkyl and aryl azides by chemoselective diazotization of primary amines with in situ-generated fluorosulfonyl azide . This suggests that it may interact with its targets through a diazotization reaction, leading to the formation of azides.

Biochemical Pathways

It is known to be involved in the synthesis of a combinatorial library of 1,2,3-triazole , indicating that it may play a role in the triazole synthesis pathway

Result of Action

As a research chemical, it is primarily used in the synthesis of other compounds , suggesting that its primary effect may be the production of these compounds.

Action Environment

The compound is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and the presence of inert gases.

Safety and Hazards

“1-(2-Aminoethyl)imidazolidin-2-one” is classified as dangerous . It can cause severe skin burns and eye damage . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Biochemical Analysis

Biochemical Properties

1-(2-Aminoethyl)imidazolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be involved in the preparation of alkyl and aryl azides through chemoselective diazotization of primary amines . This interaction is crucial for the synthesis of a combinatorial library of 1,2,3-triazole, which has various applications in medicinal chemistry . The nature of these interactions involves the formation of stable intermediates that facilitate the desired chemical transformations.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the activation or inhibition of specific signaling cascades, leading to changes in cellular responses . Additionally, this compound can alter gene expression patterns, resulting in the upregulation or downregulation of target genes . These changes in gene expression can subsequently affect cellular metabolism, leading to alterations in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, either inhibiting or activating their catalytic activity . This binding interaction can lead to the formation of enzyme-substrate complexes, which are essential for the compound’s biochemical effects. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the transcriptional activity of target genes, leading to alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is stable under specific storage conditions, such as refrigeration . Its stability can be compromised under certain conditions, leading to degradation and loss of activity . Long-term effects of the compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where specific dosages are required to achieve the desired biochemical and cellular responses . At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . These interactions can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism. Additionally, this compound can be metabolized by specific enzymes, resulting in the formation of metabolites that may have distinct biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s transport and distribution can influence its biochemical activity and cellular effects, as its localization within cells can determine its accessibility to target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization signals ensure that this compound reaches its intended site of action within the cell, where it can interact with target biomolecules and exert its biochemical effects .

properties

IUPAC Name

1-(2-aminoethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODSUMUEKRUDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044706
Record name 1-(2-Aminoethyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Imidazolidinone, 1-(2-aminoethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

6281-42-1
Record name 1-(2-Aminoethyl)-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6281-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)ethyleneurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Aminoethyl)-2-imidazolidone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imidazolidinone, 1-(2-aminoethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(2-Aminoethyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminoethyl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-AMINOETHYL)ETHYLENEUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HKK1MLY77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a suitable reactor equipped with agitation and a reflux condenser, 465 parts by weight of urea and 798 parts by weight of diethylenetriamine were charged. The reaction mix was slowly heated to 140° C. Ammonia started to evolve at about 130° C. The temperature was slowly raised to 150° C. As the evolution of ammonia subsided, vacuum was applied and the remaining ammonia was removed. Product yield was approximately 1000 parts by weight. The product had a viscosity of 6000 cps at 25° C. and an MEQ/g of 6.5. (MEQ=milliequivalent weight). Gel phase analysis of the product showed approximately 95% purity. The product can be used as is or further purified by vacuum distillation. The major impurity is unreacted diethylenetriamine.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethyl)imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(2-Aminoethyl)imidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(2-Aminoethyl)imidazolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(2-Aminoethyl)imidazolidin-2-one
Reactant of Route 6
1-(2-Aminoethyl)imidazolidin-2-one

Q & A

Q1: Why is the purity of 1-(2-Aminoethyl)imidazolidin-2-one emphasized in the research?

A1: The first paper emphasizes achieving a high purity of at least 98% for the synthesized this compound []. This is crucial because impurities can significantly affect the properties and performance of the final product, especially in polymer synthesis. Impurities might act as chain terminators, affecting the polymer's molecular weight and ultimately its physical and chemical properties. Therefore, a high-purity synthesis method is essential for ensuring the reliability and effectiveness of this compound in its intended applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.